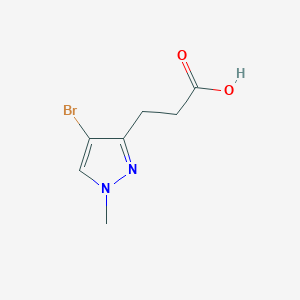

3-(4-Bromo-1-methyl-1H-pyrazol-3-YL)propanoic acid

Descripción general

Descripción

3-(4-Bromo-1-methyl-1H-pyrazol-3-YL)propanoic acid is a chemical compound that belongs to the class of pyrazole derivatives Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Bromo-1-methyl-1H-pyrazol-3-YL)propanoic acid typically involves the following steps:

Formation of the Pyrazole Ring: The initial step involves the formation of the pyrazole ring. This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

Bromination: The next step involves the bromination of the pyrazole ring. This is typically carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or dichloromethane.

Alkylation: The brominated pyrazole is then subjected to alkylation using methyl iodide or a similar alkylating agent to introduce the methyl group at the 1-position of the pyrazole ring.

Carboxylation: Finally, the propanoic acid moiety is introduced through a carboxylation reaction, which can be achieved using carbon dioxide under high pressure and temperature conditions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors and automated systems to ensure high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Análisis De Reacciones Químicas

Nucleophilic Substitution at the Bromine Center

The bromine atom at the 4-position of the pyrazole ring undergoes nucleophilic substitution under specific conditions.

Key Reactions:

-

Hydroxylation : Treatment with aqueous NaOH (1–2 M) at 80–100°C replaces Br with -OH, forming 3-(4-hydroxy-1-methyl-1H-pyrazol-3-yl)propanoic acid .

-

Amination : Reaction with ammonia or primary amines in ethanol at 60°C yields 3-(4-amino-1-methyl-1H-pyrazol-3-yl)propanoic acid.

-

Suzuki Coupling : Palladium-catalyzed cross-coupling with arylboronic acids (e.g., Pd(PPh₃)₄, Na₂CO₃, DME/H₂O) introduces aryl groups at the 4-position .

Carboxylic Acid Derivative Formation

The propanoic acid group participates in standard carboxylate reactions:

a. Esterification

Reaction with alcohols (e.g., methanol, ethanol) under acid catalysis (H₂SO₄ or HCl) produces corresponding esters :

-

Example : Methyl ester formation achieves >90% yield with methanol and H₂SO₄ at reflux.

b. Amide Synthesis

Coupling with amines via carbodiimides (e.g., DCC, EDC) forms amides:

-

Reagents : DCC, HOBt, amine (e.g., benzylamine)

-

Yield : 70–85% for primary amines; lower for bulky amines.

c. Salt Formation

Neutralization with NaOH or KOH generates water-soluble sodium/potassium salts .

Decarboxylation

Thermal or oxidative decarboxylation eliminates CO₂ from the propanoic acid chain:

-

Conditions : Heating at 150–200°C or treatment with Pb(OAc)₄ in acetic acid.

-

Product : 3-(4-Bromo-1-methyl-1H-pyrazol-3-yl)propane.

Pyrazole Ring Functionalization

The pyrazole ring undergoes electrophilic substitution, though bromine’s electron-withdrawing effect directs incoming groups to the 5-position:

-

Nitration : HNO₃/H₂SO₄ introduces a nitro group at the 5-position.

-

Halogenation : Further bromination or chlorination occurs under radical conditions .

Reduction Reactions

a. Carboxylic Acid Reduction

LiAlH₄ reduces the acid to 3-(4-bromo-1-methyl-1H-pyrazol-3-yl)propan-1-ol, though ester protection is often required to avoid side reactions.

b. Bromine Reduction

Catalytic hydrogenation (H₂/Pd-C) removes bromine, yielding 3-(1-methyl-1H-pyrazol-3-yl)propanoic acid.

Stability and Side Reactions

Aplicaciones Científicas De Investigación

Medicinal Chemistry

- Anticancer Properties : Research indicates that compounds with pyrazole structures exhibit potential anticancer activity. For instance, 3-(4-Bromo-1-methyl-1H-pyrazol-3-YL)propanoic acid may interact with specific molecular targets implicated in cancer cell proliferation and survival.

- Antimicrobial Effects : Studies have shown that pyrazole derivatives can possess antimicrobial properties, making them candidates for developing new antibiotics or antifungal agents.

Neuropharmacology

- Neuromodulatory Effects : The compound's structure may allow it to influence neurotransmitter systems, potentially leading to applications in treating neurological disorders.

Case Study 1: Anticancer Activity

A study focused on synthesizing various pyrazole derivatives, including this compound, demonstrated significant cytotoxic effects against several cancer cell lines. The mechanism was attributed to the compound's ability to induce apoptosis and inhibit cell cycle progression.

Case Study 2: Antimicrobial Screening

In another investigation, a series of pyrazole derivatives were evaluated for their antimicrobial activity. The results indicated that this compound exhibited notable activity against Gram-positive bacteria, suggesting its potential as a lead compound for antibiotic development.

Material Science

The unique properties of this compound make it a valuable intermediate in synthesizing novel materials, particularly in developing polymers or coatings with enhanced thermal and mechanical properties.

Mecanismo De Acción

The mechanism of action of 3-(4-Bromo-1-methyl-1H-pyrazol-3-YL)propanoic acid involves its interaction with specific molecular targets. The bromine atom and the pyrazole ring play crucial roles in binding to enzymes or receptors, leading to inhibition or modulation of their activity. The compound may also undergo metabolic transformations, resulting in active metabolites that exert biological effects.

Comparación Con Compuestos Similares

Similar Compounds

- 3-(4-Chloro-1-methyl-1H-pyrazol-3-YL)propanoic acid

- 3-(4-Fluoro-1-methyl-1H-pyrazol-3-YL)propanoic acid

- 3-(4-Iodo-1-methyl-1H-pyrazol-3-YL)propanoic acid

Uniqueness

3-(4-Bromo-1-methyl-1H-pyrazol-3-YL)propanoic acid is unique due to the presence of the bromine atom, which imparts distinct reactivity and biological activity compared to its chloro, fluoro, and iodo counterparts. The bromine atom enhances the compound’s ability to participate in substitution reactions and may also influence its binding affinity to biological targets.

Actividad Biológica

3-(4-Bromo-1-methyl-1H-pyrazol-3-YL)propanoic acid is a pyrazole derivative that has garnered attention in recent years for its potential biological activities. This compound, with the molecular formula CHBrNO, exhibits properties that may be useful in pharmacology and medicinal chemistry. The following sections will delve into its biological activity, including antibacterial, antifungal, and other therapeutic potentials, supported by relevant studies and data.

- Molecular Formula : CHBrNO

- Molecular Weight : 233.065 g/mol

- Structure : Characterized by the presence of a bromine atom and a pyrazole ring, which are crucial for its biological activity.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of pyrazole derivatives, including this compound. The compound has shown promising results against various bacterial strains.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.0039 - 0.025 mg/mL |

| Escherichia coli | 0.0039 - 0.025 mg/mL |

| Bacillus subtilis | 4.69 - 22.9 µM |

| Pseudomonas aeruginosa | 13.40 - 137.43 µM |

These findings indicate that the compound possesses significant antibacterial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis .

Antifungal Activity

In addition to its antibacterial properties, the compound has demonstrated antifungal activity against several fungal strains.

| Fungal Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Candida albicans | 16.69 - 78.23 µM |

| Fusarium oxysporum | 56.74 - 222.31 µM |

The antifungal efficacy suggests that this compound could be a candidate for developing new antifungal agents .

The exact mechanism through which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the bromine substitution on the pyrazole ring enhances its interaction with microbial cell membranes or specific enzymes, disrupting their function and leading to cell death .

Case Studies

A notable case study involved the synthesis and evaluation of various pyrazole derivatives, including this compound, where it was found to exhibit superior antimicrobial properties compared to other derivatives lacking halogen substitutions . The study emphasized structure-activity relationships (SAR), indicating that halogenated pyrazoles generally exhibit enhanced biological activity due to increased lipophilicity and better membrane permeability.

Propiedades

IUPAC Name |

3-(4-bromo-1-methylpyrazol-3-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9BrN2O2/c1-10-4-5(8)6(9-10)2-3-7(11)12/h4H,2-3H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMCHQMQCQBILJW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=N1)CCC(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50599136 | |

| Record name | 3-(4-Bromo-1-methyl-1H-pyrazol-3-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50599136 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1006440-27-2 | |

| Record name | 3-(4-Bromo-1-methyl-1H-pyrazol-3-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50599136 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.